

# Application Notes & Protocols: Synthesis of Novel Thieno[3,2-d]pyrimidinone Derivatives

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## Compound of Interest

Compound Name: 2-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B103277

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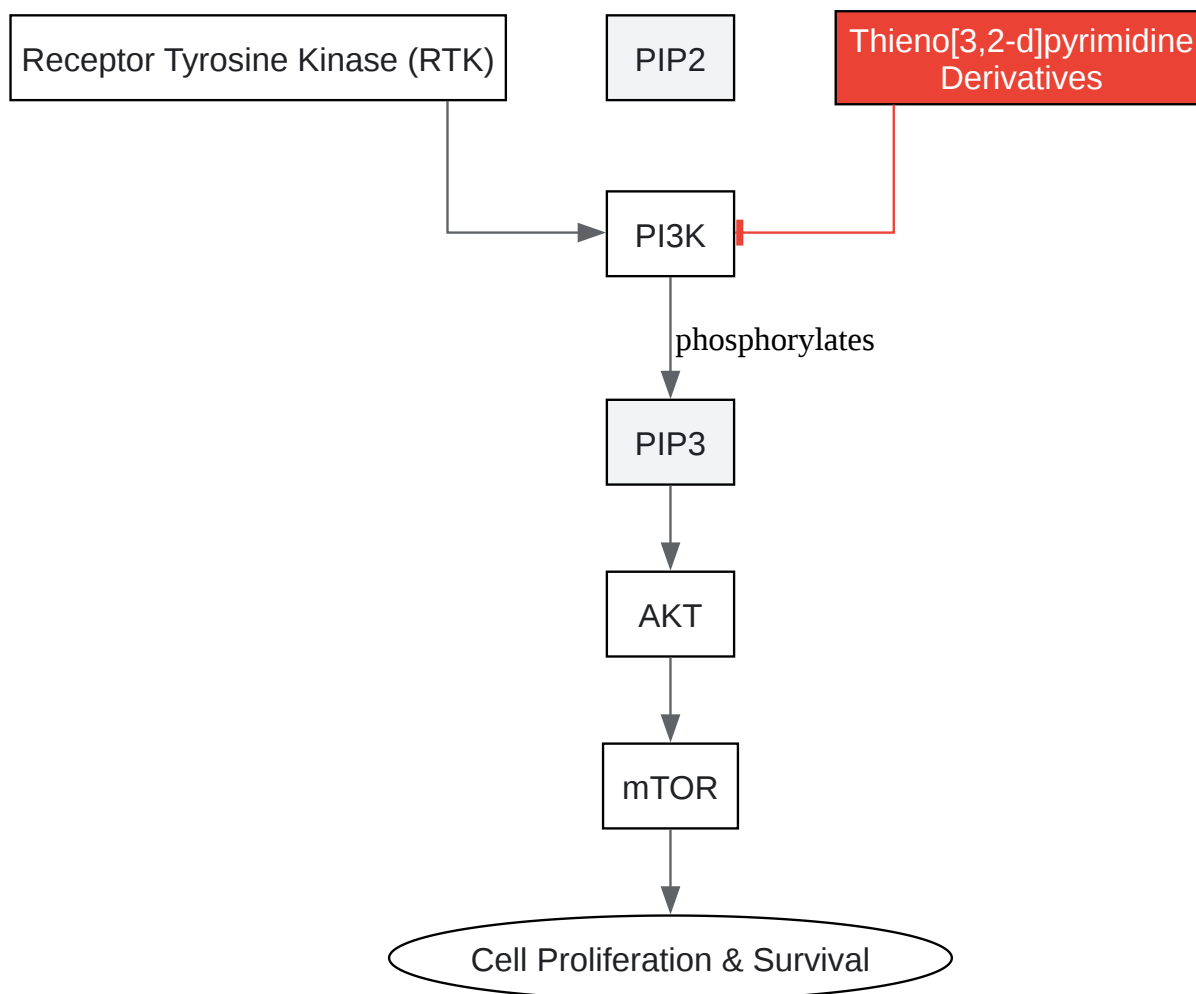
For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel thieno[3,2-d]pyrimidinone derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as anticancer and enzyme-inhibiting agents. The following sections detail the synthetic routes, experimental procedures, and characterization data for these compounds.

## Overview of Synthetic Strategy

The synthesis of thieno[3,2-d]pyrimidinone derivatives typically commences with the construction of a substituted 3-amino-thiophene-2-carboxylate core. This is followed by a cyclization reaction to form the fused pyrimidinone ring system. A common and effective method involves the reaction of a 3-amino-thiophene-2-carboxylate with a suitable one-carbon source, such as formic acid or an appropriate amine, to yield the desired thieno[3,2-d]pyrimidinone scaffold.<sup>[1]</sup> Further modifications can be introduced to the core structure to explore structure-activity relationships (SAR).

A generalized synthetic workflow is depicted below:



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## References

- 1. Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

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